butyl 4-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate
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Overview
Description
Butyl 4-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate is a complex organic compound that features a unique structure combining an imidazole ring with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Acetylation: The imidazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Benzoic Acid Derivative: The acetylated imidazole is coupled with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Esterification: Finally, the benzoic acid derivative is esterified with butanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Butyl 4-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of butyl 4-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure and have similar biological activities.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate are structurally similar but lack the complex imidazole moiety.
Uniqueness
Butyl 4-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate is unique due to its combination of an imidazole ring with a benzoate ester, providing a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C17H19N5O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
butyl 4-[[2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H19N5O4/c1-2-3-8-26-16(25)11-4-6-12(7-5-11)20-14(23)9-13-15(24)21-17-18-10-19-22(13)17/h4-7,10,13H,2-3,8-9H2,1H3,(H,20,23)(H,18,19,21,24) |
InChI Key |
USMRWQXJIFLTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC=NN23 |
Origin of Product |
United States |
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